1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine is a complex organic compound that features a bromophenyl group, a sulfonyl group, and a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl chloride. This intermediate is then reacted with 4-methoxy-1,4’-bipiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Bromophenylsulfonyl chloride
Uniqueness
1’-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4’-bipiperidine is unique due to its bipiperidine structure, which provides additional sites for functionalization and potential biological activity. This makes it a versatile compound for various applications compared to simpler sulfonyl chlorides .
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMKTJFGGJEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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